Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

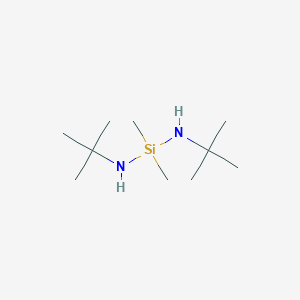

Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, also known as N,N'-di-tert-butylsilanediamine, is a chemical compound with the molecular formula C8H22N2Si and a molecular weight of 174.36 g/mol. This compound is characterized by its silicon atom bonded to two nitrogen atoms, each of which is further substituted with tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, typically involves the reaction of dichlorosilane (SiH2Cl2) with tert-butylamine (C4H9NH2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of silanediols and silicic acids.

Reduction: Production of silanes and other silicon-based compounds.

Substitution: Generation of various substituted silanes and amines.

Scientific Research Applications

There seems to be some ambiguity regarding the precise chemical compound of interest. The query specifies "Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-", but some search results refer to "Silanediamine, N,N'-bis(1,1-dimethylethyl)-" without the "1,1-dimethyl" modification . To address this, the applications of both compounds will be discussed, clarifying where the "1,1-dimethyl" variant is specifically relevant.

Silanediamine, N,N'-bis(1,1-dimethylethyl)-

Overview:

Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-diisopropyl-1,1-dimethylethylenediamine (DIPED), with the molecular formula C₈H₂₀N₂Si, is a silane compound featuring two tert-butyl groups attached to nitrogen atoms . This structural characteristic influences its chemical behavior and applications.

Applications:

- Crosslinking Agent in Polymer Chemistry: It can be used as a crosslinking agent in polymer chemistry due to its two primary amine groups, which react with functional groups on polymer chains to form covalent bonds, creating a three-dimensional network structure. This enhances the mechanical properties, such as tensile strength and thermal stability, of polymers like epoxies, polyurethanes, and silicones.

- Curing Agent in Silicone Sealants: It acts as a curing agent in the production of silicone sealants, reacting with silicone precursors to initiate a condensation reaction that forms siloxane (Si-O-Si) bonds. These bonds give the sealant its elastomeric properties, making it flexible and resistant to environmental factors.

- Precursor for Functionalized Silanes: It serves as a precursor for synthesizing various functionalized silanes. Reacting it with different functional groups (epoxy, methacrylate, or thiol) allows researchers to create silanes tailored for specific applications such as surface modification, adhesion promotion, and composite materials development .

- Catalyst Support: The two amine groups in Silanediamine, N,N'-bis(1,1-dimethylethyl)- make it a potential support for transition metal catalysts. By attaching a metal catalyst to the amine groups, heterogeneous catalysts can be created, offering benefits like ease of separation and reusability.

Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-

Overview:

Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- is a related compound .

Mechanism of Action

The mechanism by which Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, and can participate in various biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl-, is compared with other similar compounds to highlight its uniqueness:

Bis(trimethylsilyl)amine: Similar structure but with trimethylsilyl groups instead of tert-butyl groups.

Bis(ethylmethylsilyl)amine: Contains ethylmethylsilyl groups, differing in steric and electronic properties.

Bis(propylmethylsilyl)amine: Features propylmethylsilyl groups, offering different reactivity and applications.

These compounds share the common feature of silicon-nitrogen bonds but differ in their substituents, leading to variations in their chemical behavior and applications.

Biological Activity

Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- (CAS No. 186598-40-3) is a silane compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Silanediamine has the following chemical specifications:

- Molecular Formula : C₈H₂₂N₂Si

- Molecular Weight : 174.36 g/mol

- Density : 0.816 g/cm³

- Boiling Point : 187.1 °C at 760 mmHg

- Flash Point : 66.96 °C

- Polar Surface Area : 24.06 Ų

Structural Information

The compound can be represented using the following structural formulas:

- SMILES : CC(C)(C)N[SiH₂]NC(C)(C)C

- InChI : InChI=1/C₈H₂₂N₂Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H₂,1-6H₃

Silanediamine compounds are known to exhibit various biological activities, primarily due to their amine functional groups which can interact with biological macromolecules. These interactions can lead to:

- Antioxidant Activity : Silanediamines may scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that silanediamines possess antimicrobial properties against certain bacteria and fungi.

Toxicity Studies

Research on the toxicity of Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- indicates that it may have varying effects depending on concentration and exposure duration. Key findings include:

- Acute Toxicity : Studies show that high doses can lead to adverse effects in animal models.

- Chronic Toxicity : Long-term exposure studies are required to fully understand its chronic effects on human health and the environment.

| Study Type | Findings |

|---|---|

| Acute Toxicity | High doses cause significant adverse effects in animal models . |

| Chronic Toxicity | Long-term effects remain largely unstudied but warrant further research . |

Case Studies

Several case studies have explored the biological applications of silanediamines:

- Antioxidant Studies : Research demonstrated that silanediamines could effectively reduce oxidative damage in cellular models, suggesting potential applications in therapeutic settings.

- Antimicrobial Efficacy : A study reported the effectiveness of silanediamines against specific bacterial strains, indicating their potential use as antimicrobial agents in pharmaceutical formulations.

- Environmental Impact Assessments : Evaluations of silanediamines in aquatic environments showed varying degrees of toxicity to aquatic organisms, necessitating further investigation into their environmental safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Silanediamine, N,N'-bis(1,1-dimethylethyl)-1,1-dimethyl- (BTBAS), and how does steric hindrance influence reaction efficiency?

- Methodology : The compound is synthesized via aminolysis of chlorosilanes with tert-butylamine under anhydrous conditions. Steric hindrance from the bulky tert-butyl groups necessitates slow addition of reagents and extended reaction times (e.g., 48–72 hours) to achieve yields >70%. Purification via fractional distillation (boiling point: 167°C ) or column chromatography (using hexane/ethyl acetate) is critical to remove unreacted amines.

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 167°C | |

| Density | 0.816 g/cm³ |

Q. How should researchers characterize the purity and structural integrity of BTBAS?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm the absence of residual tert-butylamine (δ ~1.3 ppm for tert-butyl protons) and FT-IR to verify Si-N bond formation (stretching at 950–1050 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 174.36 .

- Contradictions : Discrepancies in reported NMR shifts may arise from solvent polarity or trace moisture. Always compare against anhydrous samples .

Q. What are the stability considerations for BTBAS under ambient and experimental conditions?

- Methodology : BTBAS is moisture-sensitive, requiring storage under inert gas (argon/nitrogen). Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, making it suitable for high-temperature applications (e.g., CVD precursors) but unstable in acidic/protic environments .

Advanced Research Questions

Q. How can BTBAS serve as a ligand or precursor in coordination chemistry?

- Methodology : BTBAS acts as a chelating ligand for transition metals (e.g., Pd, Pt) due to its two N-donor sites. In catalytic systems, steric bulk from tert-butyl groups modulates metal center reactivity. For example, Pd-BTBAS complexes show enhanced selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to smaller ligands .

- Data Contradictions : Some studies report reduced catalytic activity due to excessive steric hindrance, necessitating optimization of ligand-to-metal ratios .

Q. What computational models best predict the electronic structure and reactivity of BTBAS?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal partial charges on Si and N atoms, guiding predictions of nucleophilic/electrophilic sites. The compound’s low polar surface area (PSA: 24.06 Ų ) correlates with hydrophobic behavior in solvent interactions .

Q. How do impurities in BTBAS impact its performance in thin-film deposition processes?

- Methodology : Trace amines or chlorosilanes in BTBAS can disrupt atomic layer deposition (ALD) cycles. Use gas chromatography-mass spectrometry (GC-MS) to detect impurities (e.g., tert-butylamine at m/z 73). Contradictory film quality reports often stem from batch-to-batch purity variations .

Q. What are the challenges in scaling up BTBAS synthesis for academic research?

- Methodology : Scaling requires rigorous control of exothermic reactions during aminolysis. Pilot-scale reactors with precise temperature control (≤40°C) and high-vacuum distillation systems are essential. Yield losses (>20%) typically occur due to incomplete tert-butylamine removal .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for BTBAS?

- Analysis : Discrepancies arise from differences in purity assessment methods (e.g., TGA vs. DSC). For example, DSC may show a melting point not observed in TGA due to decomposition overlap. Always cross-validate with elemental analysis .

Q. Safety and Handling Protocols

Q. What safety protocols are critical for handling BTBAS in laboratory settings?

Properties

CAS No. |

17940-08-8 |

|---|---|

Molecular Formula |

C10H26N2Si |

Molecular Weight |

202.41 g/mol |

IUPAC Name |

N-[(tert-butylamino)-dimethylsilyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H26N2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11-12H,1-8H3 |

InChI Key |

LREMVJGWYSKMSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)NC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.